Enantiomeric Purity and Stereochemical Control in Asymmetric Synthesis Using (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
The (R)-enantiomer (CAS 1286207-07-5) possesses a defined stereocenter that enables precise control in asymmetric synthesis, whereas the (S)-enantiomer (CAS 1286208-27-2) would yield the opposite stereochemical outcome in downstream products [1]. Both enantiomers share identical molecular formula (C₁₆H₂₃BrN₂O₂) and molecular weight (355.27 g/mol), but differ in their stereochemical descriptors . Procurement of the correct enantiomer is critical when the target bioactive molecule requires a specific absolute configuration, as stereochemistry can directly affect pharmacological activity .
| Evidence Dimension | Stereochemical configuration at C3 position |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1286207-07-5 |
| Comparator Or Baseline | (S)-enantiomer; CAS 1286208-27-2 |
| Quantified Difference | Opposite absolute configuration (R vs. S) |
| Conditions | Chiral pyrrolidine scaffold with defined stereocenter |
Why This Matters
This matters for procurement because selecting the correct enantiomer is essential for maintaining stereochemical fidelity in chiral drug candidate synthesis, where the wrong enantiomer may lead to inactive or differentially active products.
- [1] Kuujia. (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate: Stereochemistry and Applications. CAS 1286207-07-5. View Source
